molecular formula C27H30F2N4O B2704980 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-fluorobenzamide CAS No. 946286-85-7

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-fluorobenzamide

Katalognummer B2704980
CAS-Nummer: 946286-85-7
Molekulargewicht: 464.561
InChI-Schlüssel: ZONZNHXLWAFPGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-fluorobenzamide is a useful research compound. Its molecular formula is C27H30F2N4O and its molecular weight is 464.561. The purity is usually 95%.
BenchChem offers high-quality N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound has been synthesized and evaluated for its antiallergy activity, highlighting its potential in the passive foot anaphylaxis (PFA) assay, an IgE-mediated model. This model is useful for detecting compounds with antiallergic activity, although the derivatives tested did not show activity in the guinea pig anaphylaxis (GPA) assay at 10 mg/kg. One particular analogue demonstrated significant inhibition of tritiated mepyramine binding to H1 histaminic receptors, suggesting its potential in antiallergy research (Walsh et al., 1990). Additionally, the compound has been characterized through various spectroscopic techniques, including LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, supported by single crystal XRD data. This detailed characterization aids in understanding its molecular structure and potential interactions (Sanjeevarayappa et al., 2015).

Biological Evaluation

In terms of biological activities, the compound has been explored for its potential in various applications. Its structural analogues have been studied for their potential as dopamine D(3) receptor ligands, showcasing the impact of modifications on the aromatic ring linked to the N-1 piperazine ring and the introduction of certain moieties, which resulted in the identification of several high-affinity D(3) ligands. This demonstrates the compound's relevance in the study of dopamine receptor interactions and its potential application in neurological research (Leopoldo et al., 2002).

Another study focused on the metabolic pathways and excretion of a novel inhibitor of the If channel in the heart, using a derivative of the compound. This research contributes to the understanding of how modifications to the compound affect its metabolic stability and excretion, important considerations in the development of therapeutic agents (Umehara et al., 2009).

Imaging Applications

The compound and its derivatives have also found applications in imaging studies. For instance, a radiolabeled antagonist based on a derivative has been used in the study of 5-HT1A receptors with positron emission tomography (PET), providing valuable insights into serotonergic neurotransmission (Plenevaux et al., 2000). This application underscores the compound's utility in neuroscientific research, offering a tool for exploring the dynamics of serotonin receptors in the brain.

Eigenschaften

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30F2N4O/c1-31(2)24-10-6-20(7-11-24)26(19-30-27(34)21-4-3-5-23(29)18-21)33-16-14-32(15-17-33)25-12-8-22(28)9-13-25/h3-13,18,26H,14-17,19H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONZNHXLWAFPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)F)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-fluorobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.